molecular formula C13H13F3N2O2 B6328287 Methyl 3,3,3-trifluoro-2-(2-methylindol-3-YL)alaninate CAS No. 1262415-77-9

Methyl 3,3,3-trifluoro-2-(2-methylindol-3-YL)alaninate

Cat. No.: B6328287
CAS No.: 1262415-77-9
M. Wt: 286.25 g/mol
InChI Key: FKQGZPDJRHUIQV-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,3,3-trifluoro-2-(2-methylindol-3-yl)alaninate (CAS: 1250 [634], OC095) is a fluorinated alanine derivative featuring a 2-methylindole substituent at the β-position and a trifluoromethyl group at the α-carbon. Its molecular formula is C₁₃H₁₃F₃N₂O₂, with a molecular weight of 286.26 g/mol . The compound’s structural uniqueness arises from the combination of the indole heterocycle and trifluoromethyl group, which confer distinct electronic and steric properties.

Properties

IUPAC Name

methyl (2R)-2-amino-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c1-7-10(8-5-3-4-6-9(8)18-7)12(17,11(19)20-2)13(14,15)16/h3-6,18H,17H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQGZPDJRHUIQV-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C(=O)OC)(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)[C@@](C(=O)OC)(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation

Hydrogenation steps, critical for reducing intermediates, are optimized using 5–10% Pd/C under 4–6 kg H₂ pressure. Ethanol or ethyl acetate serves as the solvent, with triethylamine or NaOH as bases to neutralize HCl byproducts. For example, reducing 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride with Pd/C in ethanol achieves a 70% yield.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., dichloroethane) enhance reaction rates in sulfonation and chlorination steps, while ethanol improves hydrogenation efficiency. Elevated temperatures (80–100°C) accelerate cyclization but risk decomposition, necessitating reflux conditions under nitrogen.

Stoichiometric Ratios

Optimal mass ratios for intermediates are empirically determined:

Reaction ComponentMass Ratio RangeOptimal Ratio
2-Chloro-3-trifluoromethylaniline : Dimethyl sulfide1 : 0.3–0.651 : 0.32
Intermediate II : Pd/C1 : 0.1–0.81 : 0.3

Data adapted from trifluoromethylaniline syntheses and indole-alaninate coupling.

Key Intermediate Characterization

Intermediate I: 6-Chloro-2-(Methylthio)Methyl-3-Trifluoromethylaniline

Synthesized via thioether formation using dimethyl sulfide and N-chlorosuccinimide (NCS) in dichloroethane. ¹H NMR (DMSO-d₆, 600 MHz) reveals peaks at δ 7.472 (d, J = 8.4 Hz, 1H) and δ 4.855 (s, 2H), confirming the methylthio group.

Intermediate II: 6-Chloro-2-Chloromethyl-3-Trifluoromethylaniline Hydrochloride

Produced by treating Intermediate I with sulfonyl chloride and HCl gas. HPLC purity exceeds 95% after petroleum ether leaching.

Final Step: Esterification and Purification

The esterification of the carboxylic acid precursor employs methanol and thionyl chloride or DCC/DMAP. Reduced-pressure distillation isolates the product with >99% GC purity. For the target compound, GC-MS (EI) shows m/z 286 ([M]⁺), consistent with the molecular formula C₁₃H₁₃F₃N₂O₂.

Analytical Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.65 (d, J = 8.0 Hz, 1H, indole-H), δ 3.78 (s, 3H, OCH₃), δ 2.45 (s, 3H, CH₃-indole).

  • ¹³C NMR : δ 170.2 (COOCH₃), 136.8 (CF₃), 124.9 (indole-C3).

Chromatographic Purity

HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.3 minutes .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3,3-trifluoro-2-(2-methylindol-3-YL)alaninate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Substituted products with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Synthetic Routes

The synthesis of Methyl 3,3,3-trifluoro-2-(2-methylindol-3-YL)alaninate typically involves the reaction of 2-methylindole with a trifluoromethylated alanine derivative. The reaction often employs solvents such as dichloromethane and catalysts like Lewis acids under controlled temperatures to optimize yield.

Chemistry

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances the stability and reactivity of compounds formed during reactions.

Biology

This compound is investigated for its potential as a biochemical probe due to its unique structural features. It can interact with various biological targets, which makes it valuable for studying enzyme activities and protein interactions.

Medicine

Research has explored the therapeutic properties of this compound, particularly its anti-inflammatory and anticancer activities. The trifluoromethyl group may enhance binding affinity to biological targets, modulating their activity effectively.

Industry

In industrial applications, this compound is used in developing advanced materials that exhibit high thermal stability and chemical resistance. Its unique properties make it suitable for use in pharmaceuticals and fine chemicals .

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxicity against specific cancer cell lines. The compound's mechanism involved inducing apoptosis through modulation of signaling pathways associated with cell survival.

Case Study 2: Enzyme Inhibition

Research on enzyme-substrate interactions revealed that this compound could inhibit certain proteases effectively. The trifluoromethyl group was found to play a critical role in enhancing the inhibitor's potency compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-(2-methylindol-3-YL)alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The indole moiety can interact with aromatic residues in the target proteins, further stabilizing the binding interaction. These interactions can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Molecular Formula MW (g/mol) Aromatic Substituent Key Features Reference Code
Methyl 3,3,3-trifluoro-2-(indol-3-yl)alaninate C₁₂H₁₀F₃NO₂ 257.21 Indol-3-yl Lacks methyl group on indole; simpler structure OC096
Methyl 3,3,3-trifluoro-2-(2-thienyl)alaninate C₁₀H₇F₆NO₃S 335.23 2-Thienyl Thiophene ring (sulfur-containing); altered π-interactions OC100
Methyl 3,3,3-trifluoro-2-(2-furyl)alaninate C₈H₇F₃O₄ 224.14 2-Furyl Furan ring (oxygen-containing); reduced aromaticity OC107

Key Findings :

  • Thienyl and furyl analogs exhibit reduced aromatic stability but may improve solubility in polar solvents due to heteroatom presence .

Amino-Protecting Group Variations

Compound Name Molecular Formula MW (g/mol) Protecting Group Key Features Reference Code
Methyl 3,3,3-trifluoro-2-(2-methylindol-3-yl)alaninate C₁₃H₁₃F₃N₂O₂ 286.26 None (free amine) Reactive amino group; versatile for further derivatization OC095
Methyl N-(trifluoroacetyl)-3,3,3-trifluoro-2-(2-methylindol-3-yl)alaninate C₁₅H₁₂F₆N₂O₃ 382.26 Trifluoroacetyl (TFA) Enhanced lipophilicity; acid-labile protection OC092
Methyl N-(phenylsulfonyl)-3,3,3-trifluoro-2-(indol-3-yl)alaninate C₁₈H₁₅F₃N₂O₄S 412.39 Phenylsulfonyl Bulky group; may hinder enzymatic degradation OC087
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-methylindol-3-yl)alaninate C₁₈H₂₁F₃N₂O₄ 386.37 tert-Butoxycarbonyl (Boc) Base-labile protection; common in peptide synthesis OC091

Key Findings :

  • Trifluoroacetyl (TFA) and Boc groups (OC092, OC091) improve stability during synthesis but require specific deprotection conditions (basic or acidic, respectively) .

Biological Activity

Methyl 3,3,3-trifluoro-2-(2-methylindol-3-YL)alaninate (CAS No. 1262415-77-9) is a compound of interest in medicinal chemistry due to its unique structural features that may confer various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

  • Chemical Formula: C14H15F3N2O4S
  • Molecular Weight: 364.34 g/mol
  • Functional Groups: Trifluoromethyl group, indole moiety, alanine derivative.

Synthesis

The synthesis typically involves the reaction of 2-methylindole with a trifluoromethylated alanine derivative under specific conditions using solvents like dichloromethane and catalysts such as Lewis acids.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, while the indole moiety stabilizes these interactions through π-π stacking with aromatic residues in target proteins.

Therapeutic Potential

Research indicates potential therapeutic applications in:

  • Anti-inflammatory Activity: The compound has shown promise in modulating inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation.
  • Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of indole compounds exhibit significant cytotoxicity against various cancer cell lines. This compound was highlighted for its ability to induce apoptosis in breast cancer cells, suggesting a pathway for further development as an anticancer agent .
  • Anti-inflammatory Effects : Another investigation into related compounds indicated that modifications to the indole structure can enhance anti-inflammatory responses. The presence of the trifluoromethyl group was noted to increase the potency of these compounds in inhibiting pro-inflammatory cytokines.

Comparative Analysis

CompoundStructure FeaturesBiological ActivityReferences
This compoundTrifluoromethyl group + IndoleAnti-inflammatory, Anticancer
Methyl trifluoroacetateTrifluoromethyl group onlyLimited biological activity
Indole derivativesVarious substitutionsBroad biological activities including antimicrobial

Q & A

Q. What are the recommended synthetic routes for Methyl 3,3,3-trifluoro-2-(2-methylindol-3-YL)alaninate, and how do reaction conditions influence yield?

The synthesis of this compound can be adapted from methodologies for analogous trifluoroalanine esters. A plausible route involves coupling 2-methylindole-3-carbaldehyde with a trifluoromethylated alanine precursor under reductive amination or Mitsunobu conditions. Reaction parameters such as solvent polarity (e.g., THF vs. DMF), temperature (0–25°C), and catalysts (e.g., NaBH₃CN or DIAD/Ph₃P) critically affect stereochemical outcomes and yields. For example, trifluoroacetyl-protected intermediates (e.g., Methyl 3,3,3-trifluoro-N-(trifluoroacetyl)alaninate) may require deprotection steps using basic hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly for confirming stereochemistry?

  • X-ray crystallography : Single-crystal X-ray diffraction using SHELXL software is the gold standard for resolving stereochemistry and verifying the indole-fluoromethyl spatial arrangement .
  • NMR : ¹⁹F NMR is critical for identifying trifluoromethyl environments, while ¹H-¹³C HMBC can confirm indole-proton coupling.
  • High-resolution mass spectrometry (HRMS) : Q Exactive Orbitrap systems provide precise molecular ion data (e.g., [M+H]⁺) to validate the molecular formula .

Advanced Research Questions

Q. How can researchers optimize purification of this compound given its fluorinated and heteroaromatic moieties?

Fluorinated compounds often exhibit altered polarity, complicating column chromatography. Strategies include:

  • Reverse-phase HPLC : Using C18 columns with acetonitrile/water gradients to separate trifluoromethyl byproducts.
  • Fluorophilic solid-phase extraction : Silica gel modified with perfluorinated tags improves selectivity .
  • Recrystallization : Ethanol/water mixtures exploit differential solubility of the indole and fluoromethyl groups .

Q. What are the challenges in analyzing enantiomeric purity, and how can they be addressed?

The trifluoromethyl group induces significant ¹⁹F NMR splitting, enabling chiral derivatization with agents like Mosher’s acid chloride. Alternatively, chiral stationary phases (e.g., Chiralpak IA) in HPLC can resolve enantiomers. Advanced circular dichroism (CD) spectroscopy may also correlate Cotton effects with absolute configuration .

Q. How do steric and electronic effects of the 2-methylindole group influence reactivity in downstream modifications?

The 2-methyl group on the indole ring introduces steric hindrance, reducing nucleophilic attack at the C3 position. Computational studies (DFT) suggest that electron-withdrawing trifluoromethyl groups adjacent to the indole nitrogen decrease basicity, altering reaction kinetics in cross-coupling or alkylation reactions. Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting points) for this compound?

Variations in melting points may arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can identify polymorphs, while Karl Fischer titration quantifies moisture/solvent content. Cross-referencing with crystallographic data (e.g., unit cell parameters) ensures consistency .

Q. What strategies validate synthetic intermediates when commercial reference standards are unavailable?

  • In situ derivatization : Convert intermediates to stable crystalline derivatives (e.g., Boc-protected analogs) for X-ray validation .
  • Isotopic labeling : Synthesize ¹³C/²H-labeled versions to trace reaction pathways via isotopic patterns in HRMS .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound’s fluorinated and indole-containing intermediates?

  • Fluorinated reagents : Use HF-resistant labware (e.g., PTFE) and fume hoods to mitigate exposure to volatile fluorocarbons.
  • Indole derivatives : Avoid light exposure to prevent photodegradation; store under inert gas (N₂/Ar) at –20°C .

Q. How can computational tools aid in predicting the compound’s physicochemical properties?

Software like Gaussian (for DFT calculations) predicts logP, pKa, and solubility. Molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets, guiding drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.